molecular formula C15H13N3OS2 B2584278 4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide CAS No. 1903405-00-4

4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide

Cat. No. B2584278
CAS RN: 1903405-00-4
M. Wt: 315.41
InChI Key: YWZLLUVDIYSKPJ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .


Synthesis Analysis

The synthesis of this compound involves a rapid and high yield synthetic route. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material. The final structure of the compound was determined by 1 HNMR spectrum. The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .


Molecular Structure Analysis

X-ray crystallography analyses reveal that the title compound is a monohydrate. Characteristic torsion angel are: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3°. This indicates a highly rotational freedom of the pyridyl group linked at C1 and C4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions. The compound was optimized using 2-nitropyridine as raw material .

Scientific Research Applications

Heterocyclic Synthesis

Research in heterocyclic chemistry has explored the synthesis of thiophenylhydrazonoacetates to yield a variety of nitrogen nucleophiles, including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the compound's utility in creating diverse heterocyclic compounds (Mohareb et al., 2004).

Corrosion Inhibition

A study on thiazole-based pyridine derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds' inhibition efficiency is attributed to their adsorption onto the metal surface, providing a protective layer against corrosion (Chaitra et al., 2016).

Anticancer Activity

New thiophene and thiazolyl-thiophene derivatives have been synthesized and shown to exhibit significant in vitro cytotoxicity against various cancer cell lines. These findings suggest the potential of such compounds in developing anticancer therapies (Atta & Abdel‐Latif, 2021).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These compounds inhibit the GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Fungicidal Activity

Research into N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides has uncovered their fungicidal properties against various pathogens, demonstrating the compound's utility in agricultural applications to protect crops from fungal infections (Wei, 2012).

Mechanism of Action

The compound has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor .

properties

IUPAC Name

4-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLLUVDIYSKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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